7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 162012-72-8
VCID: VC20815974
InChI: InChI=1S/C9H8N2O3/c1-14-8-2-5-6(3-7(8)12)10-4-11-9(5)13/h2-4,12H,1H3,(H,10,11,13)
SMILES: COC1=C(C=C2C(=C1)C(=O)NC=N2)O
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol

7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one

CAS No.: 162012-72-8

Cat. No.: VC20815974

Molecular Formula: C9H8N2O3

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one - 162012-72-8

Specification

CAS No. 162012-72-8
Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
IUPAC Name 7-hydroxy-6-methoxy-3H-quinazolin-4-one
Standard InChI InChI=1S/C9H8N2O3/c1-14-8-2-5-6(3-7(8)12)10-4-11-9(5)13/h2-4,12H,1H3,(H,10,11,13)
Standard InChI Key ZHLRYPLSYOYNQM-UHFFFAOYSA-N
Isomeric SMILES COC1=C(C=C2C(=C1)C(=O)N=CN2)O
SMILES COC1=C(C=C2C(=C1)C(=O)NC=N2)O
Canonical SMILES COC1=C(C=C2C(=C1)C(=O)N=CN2)O

Introduction

Physical and Chemical Properties

7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one exhibits distinctive physical and chemical properties that are important for understanding its behavior in various applications. The table below summarizes its key properties:

PropertyValue
Molecular FormulaC₉H₈N₂O₃
Molecular Weight192.171 g/mol
Density1.5±0.1 g/cm³
Boiling Point503.3±40.0 °C at 760 mmHg
Melting Point291 °C
Flash Point258.2±27.3 °C
LogP-0.26
Polar Surface Area (PSA)75.21000
Exact Mass192.053497
AppearanceSolid

The compound features a relatively high melting point typical of heterocyclic compounds with extensive hydrogen bonding capabilities . Its negative LogP value (-0.26) indicates hydrophilicity, suggesting better solubility in aqueous environments than in lipid media . This property is particularly relevant for its potential biological applications, as it influences how the compound might interact with cellular components and biological systems.

In terms of spectroscopic properties, nuclear magnetic resonance (NMR) data reveals characteristic signals. The ¹H NMR spectrum (300MHz, DMSO-d₆) shows distinctive peaks: δ 11.94 (s, 1H), 9.81 (s, 1H), 7.92 (s, 1H), 7.39 (s, 1H), 7.11 (s, 1H), and 3.91 (s, 3H) . These signals correspond to the hydroxyl, amine, aromatic, and methoxy protons, respectively, confirming the compound's structural features.

Synthetic Methodologies

Several synthetic routes have been developed to produce 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one, with one well-documented method involving demethylation of 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one . This selective demethylation process has been optimized to achieve high yields of the target compound.

Synthesis from 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one

The synthesis involves the following steps:

  • The starting material, 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one, is diluted with methanesulfonic acid.

  • L-methionine is added to the solution, which acts as a selective demethylating agent.

  • The mixture is stirred at 100°C for approximately 22 hours.

  • After the reaction period, ice is added to the reaction mixture, and it is neutralized with 40% aqueous sodium hydroxide to induce crystallization.

  • The resulting solid is filtered under reduced pressure, washed with water, and air-dried .

Natural Occurrence and Isolation

While 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one was initially reported as a synthetic compound, recent research has discovered it as a natural product. It has been isolated from the marine bacterium Streptomyces sp. CNQ-617, representing the first report of this compound being isolated from a natural source .

Isolation Procedure

The isolation of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one from Streptomyces sp. CNQ-617 involves sophisticated chromatographic techniques. The procedure typically includes:

  • Cultivation of the bacterial strain under appropriate conditions

  • Extraction of metabolites using suitable solvents

  • Purification through various chromatographic methods, including:

    • High-Performance Liquid Chromatography (HPLC)

    • Column chromatography

    • Preparative thin-layer chromatography

The compound was specifically isolated using a reversed-phase HPLC system with a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid at a flow rate of 2.0 mL/min, eluting at approximately 15.9 minutes .

Structural Characterization

The structural elucidation of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one has been accomplished through various spectroscopic techniques, providing definitive confirmation of its chemical structure.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been crucial in characterizing this compound. The ¹H NMR spectrum (in DMSO-d₆) shows distinctive signals at:

  • δ 7.91 (s, H-2) - aromatic proton

  • δ 7.43 (s, H-5) - aromatic proton

  • δ 6.98 (s, H-8) - aromatic proton

  • δ 3.87 (s, 6-OMe) - methoxy group

  • δ 11.93 (s, OH) and 10.27 (br s, NH) - exchangeable protons

The ¹³C NMR spectrum reveals nine carbon signals at:

  • δ 160.1 (C-4) - carbonyl carbon

  • δ 153.0 (C-7) - carbon bearing hydroxyl group

  • δ 148.0 (C-2) - aromatic carbon

  • δ 144.9 (C-6) - carbon bearing methoxy group

  • δ 143.6 (C-9) - aromatic carbon

  • δ 114.7 (C-10) - aromatic carbon

  • δ 111.3 (C-8) - aromatic carbon

  • δ 105.5 (C-5) - aromatic carbon

  • δ 55.7 (6-OMe) - methoxy carbon

Comparative Analysis and Structure-Activity Relationships

Understanding structure-activity relationships is crucial for developing new therapeutic agents based on the quinazolinone scaffold. When comparing 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one with related compounds such as actinoquinazolinone, it becomes evident that subtle structural differences can significantly impact biological activity.

The presence of hydroxyl and methoxy groups at specific positions on the quinazolinone core appears to influence the compound's interaction with biological targets. The hydroxyl group at position 7 potentially serves as a hydrogen bond donor, while the methoxy group at position 6 can function as a hydrogen bond acceptor, both of which may be crucial for binding to cellular receptors or enzymes .

Research investigating actinoquinazolinone (isolated alongside 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one) found that it suppressed invasion ability by inhibiting epithelial–mesenchymal transition markers in AGS cells and decreased the expression of genes related to cell motility . These findings suggest that quinazolinone derivatives, including 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one, may hold promise as anticancer agents.

Future Research Directions

Several promising avenues for future research on 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one include:

  • Comprehensive evaluation of its biological activities, particularly focusing on potential anticancer, antimicrobial, and anti-inflammatory properties

  • Structure modification studies to enhance potency and selectivity

  • Investigation of its mechanism of action at the molecular level

  • Exploration of potential synergistic effects with established therapeutic agents

  • Development of improved synthetic methods for large-scale production

  • Studies on its pharmacokinetic properties and drug delivery systems

These research directions could significantly advance our understanding of this compound and potentially lead to therapeutic applications in the future.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator